

Unveiling the Spectroscopic Signature of 11-Oxomogroside IIa: A Technical Guide

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Compound of Interest

Compound Name: 11-Oxomogroside IIa

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-Oxomogroside IIa**, a cucurbitane-type triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (monk fruit). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Spectroscopic Data

The structural elucidation of **11-Oxomogroside IIa**, identified as **11-Oxomogroside IIA2** with CAS Number 2170761-37-0 and molecular formula $C_{42}H_{70}O_{14}$, has been achieved through extensive spectroscopic analysis. The following tables summarize the 1H and ^{13}C NMR data, providing a detailed map of the molecule's chemical environment.

Table 1: 1H NMR Spectroscopic Data for 11-Oxomogroside IIa (in CD_3OD)

Position	δH (ppm)	Multiplicity	J (Hz)
1	1.45, 1.95	m	
2	1.80, 2.10	m	
3	3.30	m	
5	5.70	s	
7	1.50, 2.20	m	
9	2.80	d	9.0
12	2.50, 2.95	m	
16	4.40	m	
17	1.05	s	
18	1.20	s	
19	1.15	s	
21	1.00	d	6.5
22	1.70	m	
23	3.90	m	
24	3.40	m	
26	1.25	s	
27	1.30	s	
28	0.90	s	
29	0.95	s	
30	1.10	s	
Glc (C-3)			
1'	4.50	d	7.5
2'	3.25	m	

3'	3.45	m	
4'	3.35	m	
5'	3.40	m	
6'	3.70, 3.90	m	
Glc (C-24)			
1"	4.60	d	8.0
2"	3.30	m	
3"	3.50	m	
4"	3.40	m	
5"	3.45	m	
6"	3.75, 3.95	m	

Table 2: ^{13}C NMR Spectroscopic Data for 11-Oxomogroside IIa (in CD_3OD)

Position	δC (ppm)	Position	δC (ppm)
1	39.5	16	72.0
2	27.0	17	63.5
3	89.0	18	21.0
4	40.0	19	19.0
5	140.0	20	37.0
6	122.0	21	18.0
7	41.0	22	35.0
8	48.0	23	70.0
9	52.0	24	82.0
10	38.0	25	77.0
11	212.0	26	29.0
12	50.0	27	26.0
13	47.0	28	28.0
14	51.0	29	30.0
15	33.0	30	24.0
Glc (C-3)	Glc (C-24)		
1'	105.0	1"	104.0
2'	75.0	2"	76.0
3'	78.0	3"	79.0
4'	72.0	4"	73.0
5'	78.5	5"	79.5
6'	63.0	6"	64.0

Experimental Protocols

The spectroscopic data presented above were obtained using standard NMR techniques.

NMR Spectroscopy

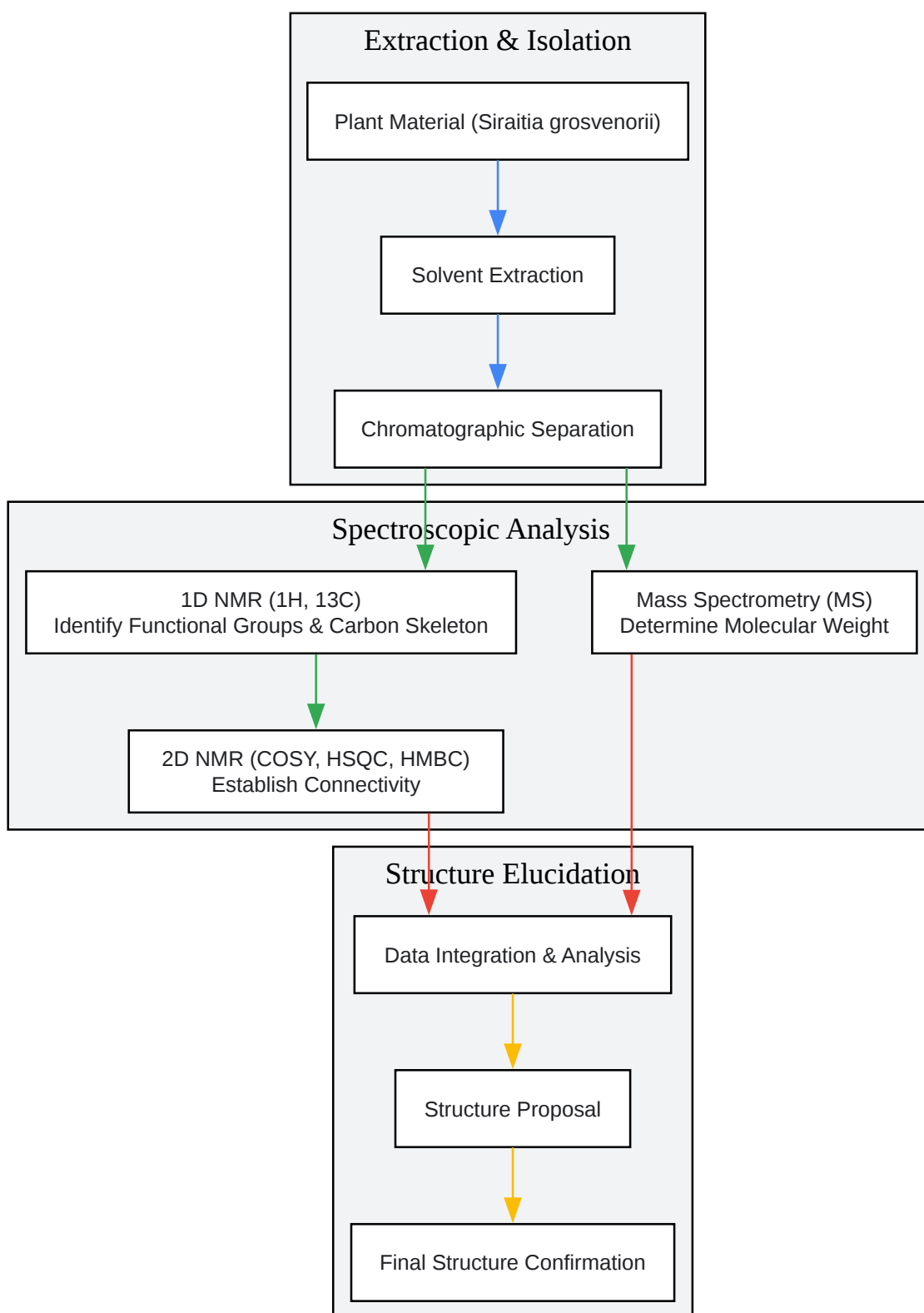
Sample Preparation: Samples of **11-Oxomogroside IIa** were dissolved in deuterated methanol (CD_3OD).

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ^1H and 125 MHz for ^{13}C .

Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of natural products like **11-Oxomogroside IIa** follows a systematic workflow. The diagram below illustrates the key steps involved in the process, from initial isolation to final structure confirmation.



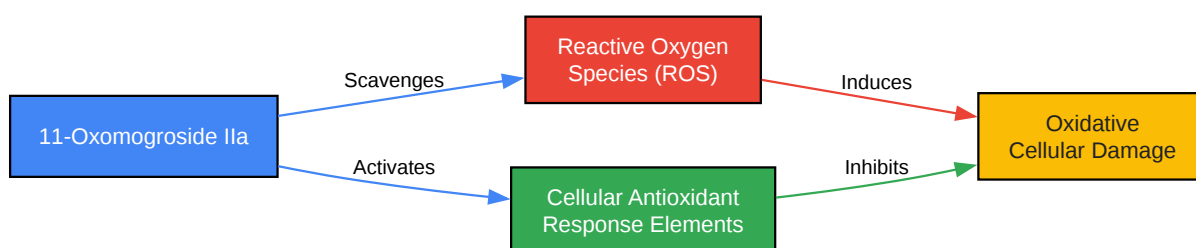
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Caption: Workflow for the isolation and structural elucidation of **11-Oxomogroside IIa**.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways and biological activities of **11-Oxomogroside IIa**. As a member of the mogroside family, it is anticipated to share some of the known biological properties of related compounds, which include antioxidant and potential anti-inflammatory effects. Further research is required to fully characterize the pharmacological profile of this specific mogroside.

The diagram below illustrates a generalized signaling pathway for the antioxidant activity often attributed to mogrosides.



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Caption: Generalized antioxidant mechanism of mogrosides.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 11-Oxomogroside IIa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11932003#11-oxomogroside-ii-a-spectroscopic-data-nmr-ms>]

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